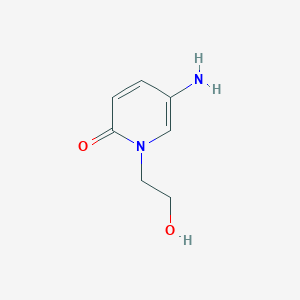

5-Amino-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one

Description

Chemical Structure and Properties 5-Amino-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one (CAS 89852-62-0) is a heterocyclic compound featuring a 1,2-dihydropyridin-2-one core substituted with an amino group at the 5-position and a 2-hydroxyethyl group at the 1-position. Its molecular formula is C₇H₁₀N₂O₂, with a molecular weight of 154.17 g/mol . This compound is listed by multiple suppliers (e.g., MolPort, ZINC) and is commonly used as a building block in medicinal chemistry .

Properties

IUPAC Name |

5-amino-1-(2-hydroxyethyl)pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c8-6-1-2-7(11)9(5-6)3-4-10/h1-2,5,10H,3-4,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRCXYAYFCSJYQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C=C1N)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1021047-93-7 | |

| Record name | 5-amino-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one typically involves the reaction of 2-hydroxyethylamine with a suitable precursor that contains a dihydropyridinone ring. One common method involves the condensation of 2-hydroxyethylamine with a dihydropyridinone derivative under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or acids.

Reduction: The compound can be reduced to modify the dihydropyridinone ring or the amino group.

Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives with different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while substitution can produce a variety of derivatives with different functional groups .

Scientific Research Applications

5-Amino-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 5-Amino-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The amino and hydroxyethyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of 5-amino-1,2-dihydropyridin-2-one derivatives arises from variations in the N-1 substituent. Below is a detailed comparison with key analogs:

Table 1: Structural and Physicochemical Comparison

Note: reports C₉H₁₀N₄, but this may be an error; the methoxymethyl group likely results in C₈H₁₁N₂O₂.

Key Findings

Hydrophilicity vs. Lipophilicity :

- The 2-hydroxyethyl derivative (154.17 g/mol) exhibits higher hydrophilicity due to its hydroxyl group, making it suitable for aqueous-phase reactions or formulations .

- In contrast, the trifluoroethyl (192.14 g/mol) and 3-methylbutyl (180.25 g/mol) analogs are more lipophilic, favoring membrane permeability and CNS-targeting applications .

Electronic Effects: Electron-withdrawing groups (e.g., trifluoroethyl) stabilize the pyridinone ring against oxidation but may reduce nucleophilicity at the 5-amino position .

Biological Relevance :

- The 3-pyridinylmethyl substituent (201.22 g/mol) introduces a heteroaromatic moiety, which could facilitate interactions with biological targets (e.g., kinases) via hydrogen bonding or π-π stacking .

- The 2-fluoroethyl analog (156.16 g/mol) combines moderate lipophilicity with fluorine’s metabolic resistance, a common strategy in prodrug design .

Synthetic Accessibility: Hydroxyethyl and methoxymethyl derivatives are synthesized via alkylation of the pyridinone nitrogen using ethylene oxide or chloromethyl methyl ether, respectively . Trifluoroethyl and fluoroethyl analogs require fluorinated reagents (e.g., 2,2,2-trifluoroethyl iodide), increasing synthesis complexity and cost .

Biological Activity

5-Amino-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and relevant data.

Chemical Structure and Properties

5-Amino-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one features a dihydropyridinone structure characterized by an amino group and a hydroxyl group. Its molecular formula is CHNO, with a molecular weight of approximately 170.18 g/mol. The presence of these functional groups contributes to its solubility and reactivity, making it a subject of interest for various biological applications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 5-amino-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one. Research indicates that derivatives of this compound exhibit significant anti-proliferative effects against various cancer cell lines. For instance, compounds derived from similar structures have shown selective cytotoxicity against leukemia cells while sparing non-tumorigenic cells .

Case Study:

A study assessed the anti-leukemic activity of several related compounds, revealing that at a concentration of 50 µM, certain derivatives exhibited moderate activity against human leukemia cells (CCRF-CEM). The selectivity index (SI) was notably high for some compounds, indicating their potential as therapeutic agents with reduced toxicity to normal cells .

Antimicrobial Activity

5-Amino-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one has also been evaluated for its antimicrobial properties. In vitro assays demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disruption of bacterial cell membranes or inhibition of essential enzymatic pathways.

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

The biological activity of 5-amino-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one may be attributed to its interaction with specific cellular targets. Preliminary findings suggest that it may inhibit enzymes involved in key metabolic pathways or interact with cellular receptors that play roles in disease progression. Further research is needed to elucidate these mechanisms fully.

Safety Profile

While exploring the therapeutic potential of 5-amino-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one, safety assessments are crucial. According to Toxicological data, the compound is classified as causing skin irritation and serious eye irritation . These findings necessitate careful handling and consideration in therapeutic applications.

Q & A

Q. What are the established synthetic routes for 5-Amino-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one, and what key reaction parameters influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, hydroxyethyl-substituted pyridinones can be prepared by reacting 5-aminopyridine derivatives with 2-hydroxyethyl halides under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Yield optimization requires precise control of reaction time, temperature, and stoichiometric ratios. Evidence from analogous compounds (e.g., methoxymethyl derivatives) suggests that steric and electronic effects of substituents significantly influence reactivity .

Q. Table 1: Representative Reaction Conditions

| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 2-Hydroxyethyl bromide | DMF | 80 | 12 | 65–70 |

| 5-Amino precursor | EtOH | Reflux | 24 | 50–55 |

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) resolves the dihydropyridinone ring protons (δ 5.5–6.5 ppm) and hydroxyethyl group (δ 3.4–4.0 ppm).

- Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 171).

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>95%) .

Q. What safety protocols are recommended for handling this compound given its potential hazards?

- Methodological Answer : Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation/contact due to potential irritant properties (H315/H319). Store in airtight containers at 2–8°C. For waste disposal, neutralize with 10% acetic acid before incineration .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction data be optimized using SHELX software for structural elucidation?

- Methodological Answer :

- Data Collection : Use high-resolution synchrotron sources (λ = 0.7–1.0 Å) to minimize absorption errors.

- SHELX Refinement :

SHELXD : Solve phase problem via dual-space recycling.

SHELXL : Refine anisotropic displacement parameters with restraints for disordered hydroxyethyl groups.

Q. How do substituent variations (e.g., hydroxyethyl vs. methoxymethyl) impact the compound’s electronic properties?

- Methodological Answer : Compare frontier molecular orbitals (HOMO/LUMO) via DFT calculations (B3LYP/6-31G*). Hydroxyethyl groups increase hydrophilicity (logP = −0.5 vs. methoxymethyl logP = 0.2) and hydrogen-bonding capacity, affecting solubility and reactivity. Experimental validation via cyclic voltammetry shows a 0.3 V shift in oxidation potential for hydroxyethyl derivatives .

Q. How should researchers address discrepancies in reported synthetic yields or spectroscopic data?

- Methodological Answer :

- Reproducibility : Verify reaction conditions (e.g., moisture exclusion, inert atmosphere).

- Cross-Validation : Use multiple analytical techniques (e.g., 2D NMR, X-ray) to confirm structural assignments.

- Data Mining : Compare with structurally analogous compounds (e.g., 5-amino-1-(methoxymethyl) derivatives) to identify trends in substituent effects .

Data Contradiction Analysis

- Example : Conflicting melting points (e.g., 145–148°C vs. 152–155°C) may arise from polymorphic forms. Use DSC/TGA to identify thermal transitions and PXRD to confirm crystallinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.